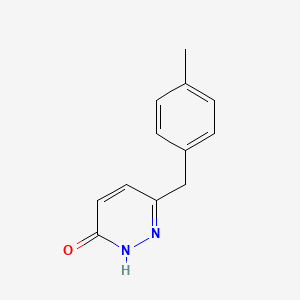

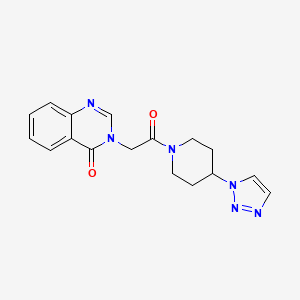

![molecular formula C14H16N4O B2419732 N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-45-2](/img/structure/B2419732.png)

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of appropriate precursors in a suitable solvent . The reaction mixtures are usually heated under reflux for a certain period of time .Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by techniques such as elemental analysis, FT-IR, 1H-NMR, and HR-MS . Single crystal X-ray diffraction may also be used for characterization .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. They often involve coordination to metals .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point can be determined using a standard melting point apparatus .Applications De Recherche Scientifique

Pharmacokinetics and Tissue Distribution

The study on the pharmacokinetics and tissue distribution of IN-1130, a novel ALK5 inhibitor with potential as an anti-fibrotic drug, provides insights into its effectiveness as an oral medication. IN-1130 demonstrated notable oral bioavailability and distribution into critical organs such as the liver, kidneys, and lungs. The major metabolite of IN-1130 was identified, highlighting its biotransformation and potential pathways of action. This research underscores the drug's promise in treating fibrotic diseases and possibly exerting anti-metastatic effects in certain cancer models (Kim et al., 2008).

Metabolic Activation and DNA Interaction

Another important aspect of scientific research on related compounds involves understanding their metabolic activation and interaction with DNA. The study of 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1) revealed its metabolic activation to a form that binds to DNA. Identifying the activated form and its reaction with DNA is crucial for comprehending the mutagenic potential of such compounds and their implications for cancer research (Hashimoto et al., 1980).

Synthesis and Structure-Activity Relationships

The synthesis and evaluation of imidazo[1,2-a]pyridines have provided valuable insights into their potential as therapeutic agents. By manipulating the chemical structure of these compounds, researchers have explored their utility across various medicinal chemistry applications, including their role as benzodiazepine receptor ligands. Such research helps in designing more effective compounds with specific biological activities (Takada et al., 1996).

Anti-inflammatory and Analgesic Activities

The exploration of benzimidazole/benzoxazole derivatives and some Schiff's bases for their anti-inflammatory and analgesic activities showcases the therapeutic potential of these compounds. By evaluating their kinase inhibition activity, researchers contribute to the development of new treatments for conditions such as inflammation and pain, further expanding the scientific applications of these chemical structures (Sondhi et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-9-3-2-4-13(17-9)18-14(19)10-5-6-11-12(7-10)16-8-15-11/h2-4,8,10H,5-7H2,1H3,(H,15,16)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQAUNJTYBVSSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCC3=C(C2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2419649.png)

![5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419651.png)

![1-(4-chlorophenyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2419654.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2419659.png)

![N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide](/img/structure/B2419667.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2419668.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2419669.png)